molecular formula C11H11BrFNO2 B6716782 N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-2-hydroxyacetamide

N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-2-hydroxyacetamide

Cat. No.: B6716782
M. Wt: 288.11 g/mol
InChI Key: PHNATGLNILGMDC-OIBJUYFYSA-N
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Description

N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-2-hydroxyacetamide is a complex organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-2-hydroxyacetamide typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Phenyl Ring Substituents: The bromine and fluorine atoms are introduced to the phenyl ring through halogenation reactions. Bromination can be achieved using bromine (Br2) or N-bromosuccinimide (NBS), while fluorination can be done using fluorine gas (F2) or other fluorinating agents.

    Coupling of the Cyclopropyl and Phenyl Rings: The cyclopropyl and phenyl rings are coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.

    Formation of the Hydroxyacetamide Group: The hydroxyacetamide group is introduced through an acylation reaction, where an acyl chloride reacts with an amine in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-2-hydroxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-hydroxyacetamide
  • N-[(1R,2S)-2-(4-bromo-3-chlorophenyl)cyclopropyl]-2-hydroxyacetamide
  • N-[(1R,2S)-2-(4-bromo-3-methylphenyl)cyclopropyl]-2-hydroxyacetamide

Uniqueness

N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-2-hydroxyacetamide is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, such as enhanced binding affinity to certain molecular targets or improved stability under specific conditions.

Properties

IUPAC Name

N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c12-8-2-1-6(3-9(8)13)7-4-10(7)14-11(16)5-15/h1-3,7,10,15H,4-5H2,(H,14,16)/t7-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNATGLNILGMDC-OIBJUYFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NC(=O)CO)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1NC(=O)CO)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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